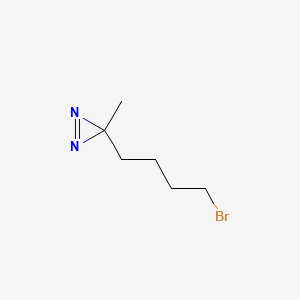
3-(4-Bromobutyl)-3-methyl-3H-diazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromobutyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromobutyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobutyl)-3-methyl-3H-diazirine typically involves the reaction of 4-bromobutylamine with a diazirine precursor under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the diazirine ring. The product is then purified using techniques such as distillation and chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobutyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: The diazirine ring can participate in cycloaddition reactions with alkenes or alkynes to form cyclopropane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Major Products
Substitution Products: Formation of azides, thiocyanates, or amines depending on the nucleophile used.
Oxidation Products: Formation of corresponding oxides or hydroxylated derivatives.
Reduction Products: Formation of amines or other reduced forms of the compound.
Scientific Research Applications
3-(4-Bromobutyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites of various biomolecules.
Biology: Employed in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target molecules and pathways.
Mechanism of Action
The mechanism of action of 3-(4-Bromobutyl)-3-methyl-3H-diazirine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can insert into C-H, N-H, or O-H bonds of nearby molecules, forming covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobutyl)-3-methyl-3H-diazirine: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorobutyl)-3-methyl-3H-diazirine: Contains a fluorine atom instead of bromine.
3-(4-Iodobutyl)-3-methyl-3H-diazirine: Contains an iodine atom instead of bromine.
Uniqueness
3-(4-Bromobutyl)-3-methyl-3H-diazirine is unique due to the presence of the bromine atom, which imparts specific reactivity and stability to the compound. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution reactions and its overall chemical properties .
Properties
Molecular Formula |
C6H11BrN2 |
|---|---|
Molecular Weight |
191.07 g/mol |
IUPAC Name |
3-(4-bromobutyl)-3-methyldiazirine |
InChI |
InChI=1S/C6H11BrN2/c1-6(8-9-6)4-2-3-5-7/h2-5H2,1H3 |
InChI Key |
YAYVRDBUIWFGJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















